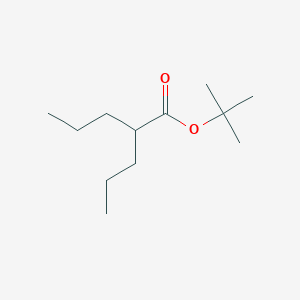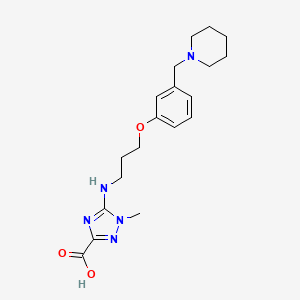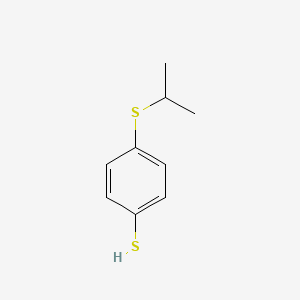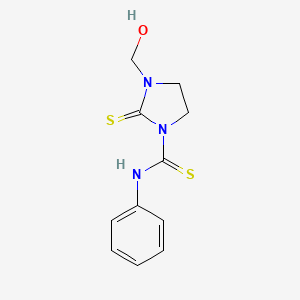
Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(o-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- is an organic compound with a complex structure that includes bromine, hydroxyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- typically involves multiple steps. One common method includes the bromination of a precursor compound followed by hydroxylation and phenylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and hydroxylating agents (e.g., H₂O₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Acrylophenone: A simpler analog without the bromine and hydroxyl groups.
Bromoacetophenone: Contains a bromine atom but lacks the hydroxyl groups.
Hydroxyacetophenone: Contains hydroxyl groups but lacks the bromine atom.
Uniqueness
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- is unique due to its combination of bromine, hydroxyl, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
| 78050-57-4 | |
Fórmula molecular |
C15H11BrO4 |
Peso molecular |
335.15 g/mol |
Nombre IUPAC |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO4/c16-11-7-10(14(19)8-15(11)20)13(18)6-5-9-3-1-2-4-12(9)17/h1-8,17,19-20H/b6-5+ |
Clave InChI |
FEERWDUOJVFJQI-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)



![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)






